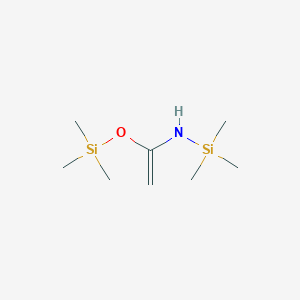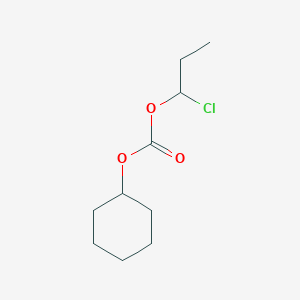
1-chloropropyl cyclohexyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloropropyl cyclohexyl carbonate is an organic compound with the molecular formula C10H17ClO3. It is a colorless liquid that is used in various chemical syntheses and industrial applications. This compound is known for its reactivity and versatility in forming different chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloropropyl cyclohexyl carbonate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanol with trichloromethyl chloroformate in the presence of a base such as triethylamine or pyridine. The reaction is carried out at low temperatures (below 20°C) to ensure high yield and purity .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to minimize the risk of toxic gas leakage and ensure the safety of the operation. The product is then purified through distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
1-chloropropyl cyclohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form different substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form cyclohexanol and other by-products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Substitution: Various substituted cyclohexyl carbonates.
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Scientific Research Applications
1-chloropropyl cyclohexyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-chloropropyl cyclohexyl carbonate involves its reactivity with various nucleophiles and electrophiles. The compound can form stable intermediates that undergo further reactions to produce desired products. The molecular targets and pathways depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 1-chloroethyl cyclohexyl carbonate
- Cyclohexyl methyl carbonate
- Cyclohexyl ethyl carbonate
Uniqueness
1-chloropropyl cyclohexyl carbonate is unique due to its specific reactivity and the ability to form a wide range of products under different conditions. Its versatility makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
Molecular Formula |
C10H17ClO3 |
|---|---|
Molecular Weight |
220.69 g/mol |
IUPAC Name |
1-chloropropyl cyclohexyl carbonate |
InChI |
InChI=1S/C10H17ClO3/c1-2-9(11)14-10(12)13-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 |
InChI Key |
VVDWMHMCTZKXGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OC(=O)OC1CCCCC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


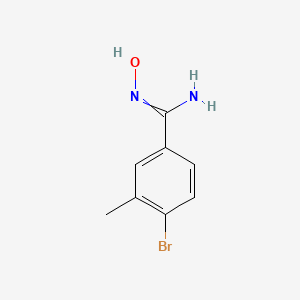

![2-Propyn-1-ol, 3-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B8317216.png)
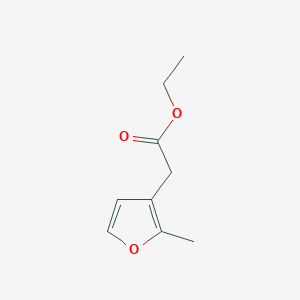
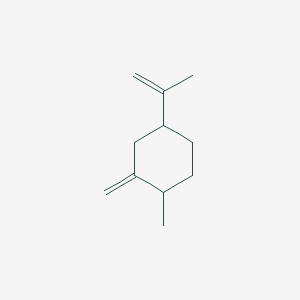
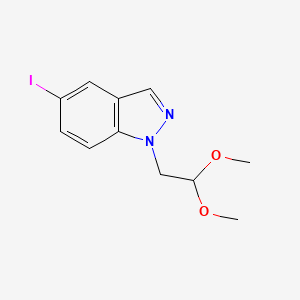
![4-(4-chloro-6-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B8317245.png)

![[4-Fluorophenyl-(2-pyridyl)methyl]piperazine](/img/structure/B8317252.png)




